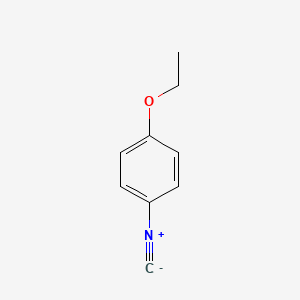

1-Ethoxy-4-isocyanobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWIBHZFLANVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374481 | |

| Record name | 1-ethoxy-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134420-06-7 | |

| Record name | 1-ethoxy-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Isocyanides Within Organic Synthesis and Chemical Biology

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a nitrogen atom triple-bonded to a carbon atom (R-N≡C). researchgate.net This functional group is isomeric to the more common nitrile group (-C≡N). researchgate.net First discovered in the mid-19th century, isocyanides were initially noted for their pungent and unpleasant odors. encyclopedia.pub However, their true potential as versatile reagents in organic synthesis has been increasingly recognized over the past few decades. acs.org

The significance of isocyanides stems from the dual electronic nature of the isocyanide carbon, which can act as both a nucleophile and an electrophile. acs.org This ambiphilic character allows isocyanides to participate in a wide range of chemical transformations, most notably in multicomponent reactions (MCRs). researchgate.netacs.org MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Isocyanides are key players in some of the most powerful MCRs, including the Passerini and Ugi reactions, which are instrumental in the rapid generation of diverse molecular scaffolds. acs.orgillinois.eduresearchgate.net This capability has made isocyanides indispensable tools in medicinal chemistry and drug discovery for creating libraries of potential therapeutic agents. researchgate.netmdpi.com

Beyond their role in MCRs, isocyanides are also utilized in the synthesis of various heterocyclic compounds and as ligands in organometallic chemistry. acs.org Their ability to undergo α-addition reactions and act as convertible synthons further expands their synthetic utility. acs.org In the realm of chemical biology, isocyanide-based reactions have been employed for bioconjugation and the synthesis of peptidomimetics, demonstrating their value in studying and manipulating biological systems. nih.gov

Overview of Aryl Isocyanide Reactivity and Synthetic Utility

Aryl isocyanides, where the isocyano group is attached to an aromatic ring, represent an important subclass of isocyanides. The electronic properties of the aromatic ring significantly influence the reactivity of the isocyano group. Electron-donating or electron-withdrawing substituents on the aryl ring can modulate the nucleophilicity and electrophilicity of the isocyanide carbon, thereby fine-tuning its reactivity in various transformations. frontiersin.org

In general, aryl isocyanides are less reactive than their alkyl counterparts in certain reactions. mdpi.com However, their rigid framework and the ability to introduce a wide range of substituents make them highly valuable in constructing complex molecular architectures. Aryl isocyanides with electron-donating groups, such as the ethoxy group in 1-Ethoxy-4-isocyanobenzene, are considered electron-rich. This electronic enrichment can enhance the nucleophilicity of the isocyanide carbon, making it more reactive towards electrophiles. frontiersin.org This property is particularly advantageous in multicomponent reactions where the isocyanide acts as the nucleophilic component in the initial steps.

The synthetic utility of aryl isocyanides is prominently showcased in the Ugi and Passerini reactions. In the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form a bis-amide. illinois.edu The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. researchgate.netnih.gov The incorporation of the aryl isocyanide component introduces an aromatic moiety into the product, which can be a desirable feature for tuning the pharmacological properties of the resulting molecules.

Contextualizing 1 Ethoxy 4 Isocyanobenzene Within the Isocyanide Landscape

Precursor Synthesis and Aromatic Functionalization Strategies

The most common precursor for the synthesis of this compound is N-(4-ethoxyphenyl)formamide. The formation of this intermediate is a critical step that relies on the functionalization of an aromatic aniline.

Formylation of 4-Ethoxyaniline and Related Anilines

The standard method for preparing the formamide precursor begins with the formylation of a primary amine, in this case, 4-ethoxyaniline. mdpi.comtypeset.iod-nb.info This reaction introduces the formyl group (-CHO) onto the nitrogen atom of the aniline. Several methods can be employed for this formylation process:

Reaction with Formic Acid: Heating the amine with formic acid is a direct and common approach. researchgate.net

Mixed Anhydride (B1165640) Method: Utilizing a mixed formic-acetic anhydride can also effectively formylate the amine. typeset.io

Carbodiimide Coupling: The use of dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides in the presence of formic acid facilitates the formation of the formamide. typeset.io

Activated Formic Esters: Reagents like cyanomethyl formate (B1220265), p-nitrophenyl formate, or 2,4,5-trichlorophenyl formate can also be used as formylating agents. typeset.io

In a broader context, the synthesis of various N-substituted formamides can be achieved by the N-formylation of different primary amines in the presence of an immobilized sulfuric acid on silica (B1680970) gel (H2SO4–SiO2) as a promoter, often in refluxing triethyl orthoformate. mdpi.com

Alternative Routes to Substituted Formamide Intermediates

While the direct formylation of 4-ethoxyaniline is the most straightforward route, alternative strategies can be envisioned for creating substituted formamide intermediates. For instance, a palladium-catalyzed formylation of aryl halides using tert-butyl isocyanide and a hydrogen donor like triethylsilane (Et3SiH) presents a novel method for synthesizing aromatic aldehydes, which could then be converted to the corresponding anilines and subsequently formylated. organic-chemistry.org This approach, however, is more complex than direct formylation.

Dehydration Protocols for Isocyanide Formation from Formamides

The crucial step in the synthesis of this compound is the dehydration of the N-(4-ethoxyphenyl)formamide precursor. This reaction removes a molecule of water to form the isocyanide functional group (-N≡C). beilstein-journals.orgnih.gov A variety of dehydrating agents and reaction conditions have been developed for this transformation.

Phosphoryl Chloride (POCl₃) Mediated Dehydration in this compound Synthesis

Phosphoryl chloride (POCl₃) is one of the most widely used and practical dehydrating agents for the synthesis of isocyanides from formamides. mdpi.combeilstein-journals.orgnih.gov The reaction is typically carried out in the presence of a base, most commonly a tertiary amine like triethylamine or pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction. mdpi.comnih.gov

The general mechanism involves the activation of the formamide oxygen by POCl₃, converting the hydroxyl group into a better leaving group. chemistrysteps.commasterorganicchemistry.com The base then abstracts a proton, leading to the elimination of water and the formation of the isocyanide. masterorganicchemistry.com To avoid hydrolysis of the newly formed isocyanide, the reaction is often performed at low temperatures, and the workup requires careful hydrolysis of any excess dehydrating agent while maintaining a basic pH. mdpi.com For the synthesis of this compound, a parallel synthesis approach has been described where the formamide is treated with triethylamine and then dropwise with phosphorous oxychloride at 0°C. rsc.org

| Reagent System | Base | Temperature | Key Features |

| POCl₃ | Triethylamine | 0 °C | Widely used, efficient, requires careful workup. mdpi.comrsc.org |

| POCl₃ | Pyridine | Low Temperature | Common base, helps to neutralize HCl. nih.govchemistrysteps.com |

Application of Trifluoroacetic Anhydride (TFAA) and Tertiary Amine Systems

Trifluoroacetic anhydride (TFAA) in combination with a tertiary amine, such as triethylamine, can also be used as a dehydrating system. beilstein-journals.org While specific applications for this compound are not extensively detailed, the general principle involves the activation of the formamide by TFAA. Mechanochemical methods, such as ball-milling, have been explored using anhydrides as dehydrating agents in the presence of bases like triethylamine or N-methylimidazole. beilstein-journals.orgnih.gov

Exploration of Other Dehydrating Reagents and Conditions

A variety of other reagents have been investigated for the dehydration of formamides to isocyanides, offering alternatives to the traditional POCl₃ method. These include:

Phosgene and its Derivatives: Phosgene (COCl₂) and diphosgene are highly effective but also extremely toxic. beilstein-journals.orgnih.gov

Tosyl Chloride (TsCl): In the presence of a base like pyridine or triethylamine, tosyl chloride can act as a powerful dehydrating agent. beilstein-journals.orgnih.govrsc.org

Triphenylphosphine (PPh₃) and Iodine: This combination has been shown to be effective for the dehydration of N-aryl-substituted formamides. rsc.orgthieme-connect.com

Burgess Reagent: This reagent is known as a mild and selective dehydrating agent for formamides. beilstein-journals.orgnih.gov

1,3,5-Trichlorotriazine (TCT): TCT is another valuable alternative to phosphorus-based compounds due to its strong dehydrating ability. beilstein-journals.orgnih.gov

The choice of dehydrating agent and reaction conditions can be influenced by factors such as the substrate's reactivity, desired yield, and safety considerations. mdpi.comrsc.org

| Dehydrating Agent | Base/Co-reagent | Key Features |

| Phosgene/Diphosgene | Tertiary Amine | Highly effective but extremely toxic. beilstein-journals.orgnih.gov |

| Tosyl Chloride (TsCl) | Pyridine/Triethylamine | Powerful dehydrating agent. beilstein-journals.orgnih.govrsc.org |

| Triphenylphosphine (PPh₃) | Iodine | Effective for N-aryl formamides. rsc.orgthieme-connect.com |

| Burgess Reagent | - | Mild and selective. beilstein-journals.orgnih.gov |

| 1,3,5-Trichlorotriazine (TCT) | - | Strong dehydrating ability. beilstein-journals.orgnih.gov |

Optimization of Reaction Parameters for Enhanced Yields and Purity of this compound

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the synthesis of isocyanides, influencing reaction rates, yields, and the ease of product isolation. The solubility of the starting formamide is a key factor; for instance, N-benzylformamide has shown poor solubility in many common organic solvents, making dichloromethane (B109758) (DCM) a preferred medium where it achieves high yields. rsc.org In studies on the synthesis of various isocyanides, solvents such as dichloromethane, THF, toluene, acetonitrile, and diethyl ether have been tested. rsc.org DCM often emerges as the superior choice, facilitating high yields. rsc.orgresearchgate.net For Passerini reactions, which utilize isocyanides, dichloromethane also proved to be the most effective organic solvent compared to diethyl ether, toluene, acetonitrile, and ethanol. researchgate.net However, concerns over the environmental impact of halogenated solvents like DCM have prompted investigations into greener alternatives. rsc.org

Interestingly, the nature of the solvent can go beyond simply dissolving reactants. Studies on the Passerini three-component reaction (P-3CR) have shown that strong hydrogen bond donating (HBD) solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can significantly accelerate reaction rates, even when they compete in the rate-limiting step. acs.org This effect was observed across most aprotic organic solvents, with the exception of strong hydrogen bond accepting solvents like DMF. acs.org While alcoholic solvents like methanol (B129727) are generally found to inhibit isocyanide-based multicomponent reactions, the use of highly fluorinated alcohols as co-solvents presents a promising strategy for rate enhancement. acs.org

The following table summarizes the general effect of different solvents on isocyanide synthesis efficiency, as compiled from various studies.

Table 1: Effect of Solvent on Isocyanide Synthesis Efficiency

| Solvent | Relative Yield | Remarks | Source(s) |

|---|---|---|---|

| Dichloromethane (DCM) | High | Good solubility for formamides; often gives the highest yields in traditional methods. | rsc.orgresearchgate.net |

| Toluene | Moderate | Effective in some cases, can be used at higher temperatures. | rsc.orgbeilstein-journals.org |

| Acetonitrile | Moderate to Low | Lower yields often observed compared to DCM. | rsc.orgresearchgate.net |

| Diethyl Ether | Low | Generally results in lower yields. | rsc.orgresearchgate.net |

| Water (Micellar) | Good to High | A green alternative, particularly effective for aliphatic isocyanides using specific reagents. | rsc.org |

| 2-Methyltetrahydrofuran (B130290) | Good | A greener alternative to DCM, showing good results with certain dehydrating agents. | rsc.org |

Stoichiometric and Temperature Control in Synthetic Protocols

Precise control over stoichiometry and temperature is fundamental to achieving high yields and purity in the synthesis of this compound. The dehydration of the precursor formamide is typically conducted using a dehydrating agent like phosphorus oxychloride (POCl₃) and a base, commonly a tertiary amine such as triethylamine or diisopropylethylamine. mdpi.comrsc.orgrsc.org Research indicates that using approximately 1.0 equivalent of the dehydrating agent and an excess of the base (2 to 5 equivalents) is often optimal. mdpi.comrsc.org Maintaining basic conditions throughout the reaction is essential to prevent the hydrolysis of the isocyanide product, which is sensitive to acid. rsc.org

Temperature is another critical variable. The addition of the dehydrating agent, particularly POCl₃, is an exothermic process that requires careful temperature management. rsc.org Synthetic protocols frequently specify cooling the reaction mixture to 0°C or even lower temperatures (e.g., -10°C) before and during the addition of POCl₃. rsc.orgorgsyn.org This cooling prevents overheating, which can lead to the formation of undesired byproducts and a decrease in yield. researchgate.net In some complex reactions involving isocyanides, temperature can even dictate the final chemical structure by altering the reaction pathway. researchgate.net For instance, gold-catalyzed reactions of isocyanides have been shown to yield different polycyclic products depending on whether the reaction is run at 95°C or at reflux in toluene. researchgate.net

The following table illustrates the importance of controlling these parameters for a generalized isocyanide synthesis.

Table 2: Impact of Stoichiometry and Temperature on Isocyanide Synthesis

| Parameter | Condition | Observed Outcome | Rationale | Source(s) |

|---|---|---|---|---|

| Stoichiometry | ||||

| Dehydrating Agent | ~1.0 equiv. | Optimal Yield | Sufficient for complete conversion without excess leading to side reactions. | rsc.org |

| Base | 2.0 - 5.0 equiv. | High Yield, High Purity | Neutralizes the acid byproduct and maintains the necessary basic environment to protect the product. | mdpi.comrsc.org |

| Temperature | ||||

| Addition of POCl₃ | 0°C or below | High Yield, Fewer Impurities | Controls the exothermic reaction, preventing degradation and side product formation. | rsc.orgrsc.orgorgsyn.org |

| Reaction | 0°C to Room Temp. | Efficient Conversion | Allows the reaction to proceed to completion at a controlled rate. | mdpi.comrsc.org |

| Reaction | Elevated Temp. (e.g., 95°C) | Potential for alternative products | Can alter the reaction mechanism, leading to different isomers or rearranged structures. | researchgate.net |

Scalable Synthesis and Process Intensification of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires robust and efficient methodologies. Scalability has been a significant focus in modern isocyanide synthesis research. rsc.orgresearchgate.net A key strategy for process intensification is to increase the concentration of the reaction mixture. rsc.org Running the synthesis at higher concentrations (e.g., 2 M) dramatically reduces the amount of solvent required per mole of product, which not only makes the process more economical but also can significantly shorten reaction times from several hours to mere minutes. rsc.org

Researchers have successfully demonstrated the scalability of isocyanide synthesis over several orders of magnitude, from a 0.2 mmol scale in 96-well plates to a 0.5 mol scale for compounds like 1-adamantyl isocyanide, which was prepared in 97% yield. rsc.org This scalability is crucial for ensuring that a sufficient supply of this compound can be produced for its applications in areas such as multicomponent reactions for drug discovery. acs.org

Continuous flow chemistry represents another powerful approach for process intensification. whiterose.ac.ukfrontiersin.org Flow reactors offer superior control over reaction parameters like temperature and residence time, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling by extending the operation time. whiterose.ac.uk This technology has been applied to isocyanide-based multicomponent reactions, demonstrating significant improvements in reaction outcomes and enabling faster production in a scaled-up manner. frontiersin.org

Table 3: Comparison of Isocyanide Synthesis Scales

| Scale | Typical Reactant Amount | Concentration | Key Features | Yield Example (Model Compound) | Source(s) |

|---|---|---|---|---|---|

| Microscale (Parallel) | 0.2 mmol | 2 M | High-throughput synthesis in 96-well plates for library generation. | >80% (average) | rsc.org |

| Lab Scale | 1.0 mmol | 2 M | Standard laboratory preparation, optimized for high yield and purity. | 87% (for this compound) | rug.nl |

| Preparative Scale | 100 mmol | 2 M | Focus on producing larger quantities with minimal solvent use and short reaction times (<1 hr). | ~99% | rsc.org |

| Large Scale | 0.5 mol | 2 M | Demonstrated industrial potential with significant reduction in waste and operator contact time. | 97% (for 1-Adamantyl isocyanide) | rsc.org |

Sustainable and Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for producing isocyanides, including this compound. rsc.orgpatsnap.com The primary goals are to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. rsc.orgpatsnap.com

A key area of improvement is the replacement of the dehydrating agent. While phosphorus oxychloride (POCl₃) is effective, it is highly reactive and generates phosphate (B84403) waste. mdpi.comrsc.org Alternative reagents like p-toluenesulfonyl chloride (p-TsCl) have been investigated. rsc.orgrsc.org p-TsCl is less toxic, easier to handle, and can be used in higher concentrations, which reduces solvent waste. rsc.org For non-sterically hindered formamides, p-TsCl has been shown to be the reagent of choice, offering high yields and a significantly lower environmental factor (E-factor). rsc.org

The choice of solvent is another critical aspect of green synthesis. Dichloromethane (DCM), a common solvent for this reaction, is considered hazardous. rsc.org Research has focused on finding greener substitutes, such as 2-methyltetrahydrofuran or dimethyl carbonate. rsc.org An even more innovative approach is the use of water as the reaction medium. rsc.org Using micellar conditions with a surfactant like TPGS-750-M, the dehydration of N-formamides to isocyanides can be achieved at room temperature using p-TsCl and sodium hydrogen carbonate, completely avoiding organic solvents and toxic bases like triethylamine. rsc.org

The E-factor, which is the mass ratio of waste to desired product, is a useful metric for comparing the environmental footprint of different chemical processes. Traditional isocyanide syntheses often have high E-factors due to the extensive use of solvents for the reaction and aqueous workup. rsc.org Modern, optimized protocols that eliminate aqueous workups and run at higher concentrations have been shown to reduce the E-factor by a factor of 6 to 10. rsc.org Mechanochemistry, a solvent-free technique involving grinding solid reactants together, also presents a promising green route to isocyanides, further lowering reagent toxicity and simplifying purification. beilstein-journals.org

Table 4: E-Factor Comparison for Phenylethyl Isocyanide Synthesis Methods

| Process | Dehydrating Agent | Yield (%) | E-Factor | Key Features | Source(s) |

|---|---|---|---|---|---|

| Traditional Literature Method 1 | POCl₃ | 77 | 83.44 | High solvent use for reaction and aqueous workup. | rsc.org |

| Traditional Literature Method 2 | POCl₃ | 95 | 67.64 | High solvent use for reaction and aqueous workup. | rsc.org |

| Traditional Literature Method 3 | POCl₃ | 45 | 60.19 | High solvent use for reaction and aqueous workup. | rsc.org |

| Optimized "Isocyanide 2.0" Process | POCl₃ | 97 | 8.44 | High concentration, no aqueous workup, minimal solvent. | rsc.org |

| p-TsCl Optimized Process | p-TsCl | 98 | 6.45 | Greener reagent, simplified work-up. | rsc.org |

Electronic Structure and Intrinsic Reactivity Profile of the Isocyanide Functionality

The reactivity of this compound is fundamentally governed by the electronic nature of the isocyanide functional group (–N⁺≡C⁻). This group possesses a unique electronic configuration that imparts a dualistic chemical character to the terminal carbon atom.

Dual Carbenoid and Triple Bond Character of the Isocyanide Carbon

The isocyanide functional group is best described by two primary resonance structures. wikipedia.orgresearchgate.net One structure depicts a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a formal negative charge on the carbon. wikipedia.orgresearchgate.netwikipedia.org This representation highlights the nucleophilic nature of the carbon atom. The second significant resonance structure portrays a double bond between the nitrogen and carbon, which confers a carbenoid character upon the terminal carbon. wikipedia.orgresearchgate.netrsc.org

Influence of the 4-Ethoxy Group on Aromatic Ring and Isocyanide Reactivity

The substituent on the organic moiety connected to the isocyanide group plays a crucial role in modulating its reactivity. In this compound, the 4-ethoxy group (–OCH₂CH₃) is an electron-donating group. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system.

This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions. Consequently, the aromatic ring becomes more activated towards electrophilic substitution. More importantly, this electronic push extends to the isocyanide functionality. By increasing the electron density on the isocyanide carbon, the ethoxy group enhances its nucleophilicity. This heightened nucleophilic character makes this compound a more potent reactant in reactions where the isocyanide acts as the nucleophile, such as in the key step of the Ugi reaction. rsc.org The successful synthesis of this compound in good yields demonstrates that electron-donating substituents are well-tolerated in the formation of aryl isocyanides. rsc.orgrug.nlrsc.org

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Monoisotopic Mass | 147.06842 Da |

| SMILES | CCOC1=CC=C(C=C1)[N+]#[C-] |

| InChIKey | IHWIBHZFLANVOR-UHFFFAOYSA-N |

Multicomponent Reaction (MCR) Pathways Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. mdpi.comresearchgate.net Isocyanides, including this compound, are exceptionally valuable components in these reactions due to their unique reactivity. wikipedia.orgresearchgate.net

Ugi Reaction Frameworks

The Ugi four-component reaction (Ugi-4CR) is arguably the most prominent MCR involving isocyanides. wikipedia.orgorganic-chemistry.orgrsc.org It typically involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org The reaction is known for its high atom economy, high yields, and mild reaction conditions, often proceeding rapidly at room temperature. wikipedia.orgslideshare.net

Advanced Ugi-Type Reactions for Complex Molecule Assembly

The versatility of the Ugi reaction has been expanded through various modifications to assemble more complex molecular architectures. These advanced frameworks often involve post-Ugi reaction modifications or the use of bifunctional reactants. illinois.edunih.gov Examples of such strategies include:

Ugi/Deprotect/Cyclization (UDC): This method involves using a starting material with a protected functional group. After the Ugi reaction, the protecting group is removed, revealing a reactive site that can undergo an intramolecular cyclization with another functional group present in the Ugi product. illinois.edunih.gov

Ugi/Heck Reaction: The Ugi product can be designed to contain functionalities suitable for subsequent cross-coupling reactions, such as the Heck reaction, to build further complexity. mdpi.comwikipedia.org

Ugi-Smiles Reaction: In this variation, the carboxylic acid component is replaced by a phenol, and the final step involves a Smiles rearrangement instead of the Mumm rearrangement. wikipedia.org

These advanced strategies allow for the rapid synthesis of diverse heterocyclic compounds and peptidomimetics from simple starting materials, including this compound. rsc.orgnih.gov For instance, this compound has been used in a Ugi reaction with an aldehyde, 4-methoxyaniline, and 2-chloroacetic acid to synthesize a complex peptidomimetic structure. unimi.it

Mechanistic Investigations of Ugi Four-Component Reactions

The generally accepted mechanism for the Ugi four-component reaction is a sequence of reversible steps, with a final irreversible rearrangement that drives the reaction to completion. wikipedia.orgorganic-chemistry.org

Imine Formation: The reaction initiates with the condensation of the amine and the carbonyl component (aldehyde or ketone) to form an imine, with the loss of a water molecule. wikipedia.org

Protonation: The carboxylic acid protonates the imine, forming a reactive iminium ion. wikipedia.org

Nucleophilic Attack by Isocyanide: The nucleophilic carbon of the isocyanide (such as this compound) attacks the electrophilic carbon of the iminium ion. This step forms a key nitrilium ion intermediate. researchgate.netwikipedia.org

Second Nucleophilic Addition: The carboxylate anion then acts as a nucleophile, attacking the nitrilium ion carbon. This addition results in an O-acyl-isoamide intermediate. wikipedia.org

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement. The acyl group migrates from the oxygen to the nitrogen atom, yielding the stable α-aminoacyl amide product. wikipedia.org

This well-established mechanism provides a predictive framework for understanding the formation of complex molecules from the four diverse starting components.

| Component | Role | Example Moiety |

|---|---|---|

| Aldehyde/Ketone | Electrophilic carbonyl source | R¹-C(=O)-R² |

| Amine | Nucleophile, forms imine | R³-NH₂ |

| Carboxylic Acid | Proton source and nucleophile | R⁴-COOH |

| This compound | Isocyanide component (nucleophile) | EtO-C₆H₄-NC |

| Product | α-Aminoacyl Amide | R¹R²C(NR³-C(=O)R⁴)-C(=O)NH-C₆H₄-OEt |

Passerini Reactions and Their Synthetic Applications with this compound

The Passerini three-component reaction (Passerini-3CR) is a cornerstone of isocyanide chemistry, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish α-acyloxy amides. wikipedia.orgchemistnotes.com This reaction is celebrated for its high atom economy and the ability to generate molecular complexity in a single step. wikipedia.orgconsensus.app The general mechanism, particularly in non-polar solvents, is thought to be a concerted process where a hydrogen-bonded cluster of the carboxylic acid and carbonyl compound reacts with the isocyanide. nih.gov In polar solvents, an ionic mechanism involving protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion, and subsequent trapping by the carboxylate is more likely. chemistnotes.com

This compound, with its electron-rich aromatic system, is an effective isocyanide component in the Passerini reaction. The electron-donating ethoxy group enhances the nucleophilicity of the isocyanide carbon, facilitating its attack on the carbonyl component. This leads to the formation of a diverse range of α-acyloxy carboxamides, which are valuable scaffolds in medicinal chemistry and materials science. wikipedia.org For instance, these products have been investigated as potential anti-cancer agents and are used in the synthesis of functionalized polymers. wikipedia.org

A representative Passerini reaction involving this compound is depicted below:

Scheme 1: General Passerini Reaction with this compound

In this reaction, this compound reacts with an aldehyde (R¹CHO) and a carboxylic acid (R²COOH) to yield the corresponding α-acyloxy amide.

The synthetic utility of the Passerini reaction using this isocyanide extends to the creation of complex molecules and libraries of compounds for high-throughput screening. rug.nl The high tolerance for various functional groups on both the aldehyde and carboxylic acid components allows for the generation of a wide array of products from readily available starting materials. wikipedia.org

Other Isocyanide-Based Multicomponent Cyclizations and Additions

Beyond the Passerini reaction, this compound is a versatile substrate in other isocyanide-based multicomponent reactions (IMCRs), most notably the Ugi four-component reaction (Ugi-4CR). The Ugi reaction combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce α-acylamino amides. beilstein-journals.orgnih.gov This reaction is highly valued for its ability to rapidly construct peptide-like structures, making it a powerful tool in the synthesis of peptidomimetics and drug discovery. beilstein-journals.orgresearchgate.net

The generally accepted mechanism for the Ugi reaction begins with the condensation of the amine and carbonyl compound to form an imine. beilstein-journals.org This imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the nucleophilic isocyanide. The intermediate nitrilium ion is trapped by the carboxylate, which, after a Mumm rearrangement, yields the final α-acylamino amide product. beilstein-journals.org The use of this compound in Ugi reactions has been documented in the context of generating diverse small molecule libraries. rug.nl

Furthermore, variations of the Ugi reaction, where the carboxylic acid is replaced by other nucleophiles like hydrazoic acid (TMSN₃), can lead to the formation of tetrazole derivatives. researchgate.net These reactions, often classified as Ugi-Azide reactions, provide a direct route to 1,5-disubstituted tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.

| Reaction | Components | Product | Significance |

| Passerini-3CR | This compound, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | Synthesis of functional polymers, potential therapeutics. wikipedia.org |

| Ugi-4CR | This compound, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino amide | Rapid synthesis of peptidomimetics and diverse molecular libraries. rug.nlbeilstein-journals.org |

| Ugi-Azide | This compound, Aldehyde/Ketone, Amine, Hydrazoic Acid | 1,5-Disubstituted tetrazole | Access to important bioisosteres for drug design. researchgate.net |

Cycloaddition Reactions of this compound

The isocyanide group can participate in cycloaddition reactions, acting as a one-atom component. These reactions are valuable for constructing various heterocyclic systems.

[3+2] cycloaddition reactions are powerful methods for the synthesis of five-membered rings. In the context of isocyanides, these reactions typically involve a 1,3-dipole reacting with the isocyanide as the dipolarophile. While specific studies detailing the [3+2] cycloaddition of this compound are not prevalent in the searched literature, the general reactivity of aryl isocyanides suggests its potential participation in such transformations. For example, azides can react with isocyanides in the presence of a catalyst to form tetrazoles, a reaction that can be viewed as a formal [3+2] cycloaddition.

Research has shown that multicomponent syntheses can proceed via [3+2]-cyclocondensation and [3+2]-cycloaddition key steps to form pyrazole (B372694) derivatives, highlighting the utility of this pathway in heterocyclic synthesis. beilstein-journals.org

The reactivity of isocyanides allows for divergent reaction pathways depending on the reaction partners and conditions. For instance, reactions of aryl isocyanides with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can lead to a variety of products through different cycloaddition modes. The electron-donating nature of the ethoxy group in this compound would likely influence the pathway of such reactions, potentially favoring the formation of specific adducts. These reactions can yield complex heterocyclic structures through sequential additions and rearrangements.

Nucleophilic Addition Reactions to the Isocyanide Carbon of this compound

The isocyanide carbon atom is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many isocyanide transformations, including the Passerini and Ugi reactions where the initial step can be viewed as the addition of a carbonyl or imine, respectively.

Amines are known to add to the isocyanide carbon, particularly when the isocyanide is coordinated to a metal center. This reaction forms diaminocarbene complexes. researchgate.net The reaction of this compound with primary or secondary amines in the presence of a suitable metal catalyst, such as gold(I), would be expected to yield the corresponding gold(I) diaminocarbene complexes. The rate and efficiency of this addition can be influenced by the steric and electronic properties of the amine. researchgate.net

Furthermore, organometallic reagents can also add to the isocyanide carbon. The reaction of boryl and borylene complexes with isonitriles has been shown to result in the insertion of the isocyanide into the metal-boron bond, leading to cyclic and spiro compounds rather than simple Lewis acid-base adducts. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Ethoxybenzene Moiety

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating ethoxy group. libretexts.org The ethoxy group is an ortho-, para-director. Since the para position is occupied by the isocyano group, electrophilic attack is directed to the ortho positions (C2 and C6) relative to the ethoxy group.

The general mechanism for EAS involves the attack of the aromatic π-system on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). uomustansiriyah.edu.iq

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iq

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). uomustansiriyah.edu.iq

The activating effect of the ethoxy group is due to its ability to donate electron density to the ring via resonance (p-π conjugation), which stabilizes the positive charge in the Wheland intermediate. libretexts.org This effect generally outweighs its electron-withdrawing inductive effect. libretexts.org The isocyano group (-NC), in contrast, is generally considered to be an electron-withdrawing and deactivating group. However, the powerful activating and directing effect of the ethoxy group would dominate, making the positions ortho to it the most reactive sites for electrophilic attack.

| Position | Substituent | Predicted Reactivity toward EAS | Directing Effect |

| 1 | -OCH₂CH₃ | Activating | Ortho, Para |

| 4 | -NC | Deactivating | Meta (relative to itself) |

| Overall | Activated Ring | Substitution at C2, C6 |

Advanced Applications of 1 Ethoxy 4 Isocyanobenzene in Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

1-Ethoxy-4-isocyanobenzene serves as a versatile C1 building block in the synthesis of a wide array of heterocyclic compounds. Its isocyanide functional group readily participates in various multicomponent reactions (MCRs), enabling the efficient construction of complex ring systems in a single step. These reactions are highly valued in medicinal chemistry and materials science for their ability to generate diverse molecular libraries.

Synthesis of Bio-relevant Nitrogen-Containing Heterocycles

The reactivity of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. wikipedia.org

One of the most powerful methods for synthesizing nitrogenous heterocycles is the Ugi four-component reaction (U-4CR). This reaction combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, such as this compound, to produce a dipeptide-like adduct. This linear precursor can then undergo subsequent cyclization to yield a variety of nitrogen-containing heterocycles, including imidazoles and quinoxalines. The Ugi reaction is known for its high atom economy and the ability to generate molecular diversity from readily available starting materials. researchgate.net

Imidazoles: The imidazole (B134444) core is a key structural motif in many pharmaceuticals. researchgate.net The synthesis of substituted imidazoles can be achieved through the condensation of metalated isocyanides with nitrogen-containing electrophiles. Deprotonation of an isocyanide generates a potent nucleophile that can react with nitriles or imines to form an intermediate that readily cyclizes to the imidazole ring. nih.gov

Quinoxalines: Quinoxaline (B1680401) derivatives are another class of nitrogen-containing heterocycles with significant biological activities. Their synthesis often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. While direct examples using this compound in this specific context are not prevalent in the searched literature, isocyanide-based multicomponent reactions offer a promising strategy for the construction of quinoxaline scaffolds. nih.gov

| Heterocycle | Synthetic Method | Key Reactants | Potential Application |

|---|---|---|---|

| Imidazoles | Condensation of metalated isocyanides | Isocyanide, Nitrile/Imine | Pharmaceuticals, Ligands for catalysis |

| Quinoxalines | Ugi reaction followed by cyclization | Amine, Carbonyl, Carboxylic acid, Isocyanide | Anticancer agents, Dyes |

| Peptidomimetics | Ugi or Passerini reactions | Amino acids, Aldehydes, Isocyanides | Drug discovery |

Formation of Oxygen- and Sulfur-Containing Heterocyclic Systems

The utility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur atoms, which are also important pharmacophores.

Oxygen-Containing Heterocycles: The Passerini three-component reaction (P-3CR) is a powerful tool for the synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid. wikipedia.org These products can serve as precursors to various oxygen-containing heterocycles, such as oxazoles. The van Leusen oxazole (B20620) synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a well-established method for forming the oxazole ring. nih.gov While not a direct application of this compound, this highlights the general utility of isocyanides in the synthesis of such heterocycles.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles, such as thiazoles, can also be achieved using isocyanide-based methodologies. For instance, the reaction of isothiocyanates with tosylmethyl isocyanide can lead to the formation of thiazole (B1198619) derivatives. researchgate.net These reactions demonstrate the versatility of the isocyanide functional group in constructing a variety of five-membered heterocyclic rings.

| Heterocycle | Synthetic Method | Key Reactants | Potential Application |

|---|---|---|---|

| Oxazoles | Passerini reaction followed by cyclization / van Leusen reaction | Isocyanide, Aldehyde, Carboxylic acid / TosMIC, Aldehyde | Bioactive molecules, Fluorescent dyes |

| Thiazoles | Reaction with isothiocyanates | Isocyanide, Isothiocyanate | Medicinal chemistry |

Role in the Synthesis of Complex Organic Molecules

Multicomponent reactions involving this compound are instrumental in the synthesis of complex organic molecules, particularly peptidomimetics and depsipeptides, which are of significant interest in drug discovery.

The Ugi and Passerini reactions allow for the rapid assembly of peptide-like backbones. beilstein-journals.orgbeilstein-journals.org In the Ugi reaction, the use of α-amino acids as one of the components directly leads to the formation of peptide derivatives. mdpi.com Similarly, the Passerini reaction can be employed to synthesize depsipeptides, which are peptide analogues containing ester linkages. researchgate.net The ability to introduce a wide variety of substituents through the other components of these reactions provides a powerful tool for creating libraries of complex molecules for biological screening.

Precursor in the Development of Functional Molecules

This compound can also serve as a precursor for the development of functional molecules, including polymers and liquid crystals. The isocyanide group can undergo polymerization, leading to the formation of helical polymers with unique chiroptical properties. nih.gov The rigid aromatic core of this compound, coupled with the reactive isocyanide functionality, makes it a candidate for incorporation into liquid crystalline materials, where molecular shape and polarity are crucial.

Generation of Unique Molecular Architectures via Isocyanide Insertions

The insertion of the isocyanide carbon into metal-carbon or metal-heteroatom bonds is a powerful strategy for generating unique molecular architectures. Palladium-catalyzed isocyanide insertion reactions are particularly well-developed and allow for the formation of a variety of nitrogen-containing compounds. nih.gov These reactions typically involve the oxidative addition of a palladium(0) catalyst to an organic halide, followed by isocyanide insertion into the resulting palladium-carbon bond. The intermediate imidoyl-palladium species can then undergo further reactions to yield the final product. This methodology provides access to complex structures that would be difficult to synthesize using traditional methods. acs.org

Computational and Theoretical Investigations of 1 Ethoxy 4 Isocyanobenzene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in 1-ethoxy-4-isocyanobenzene. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbitals, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.

Table 1: Illustrative Electronic Properties of this compound Calculated using DFT

| Property | Hypothetical Value | Unit |

| Dipole Moment | 3.5 | Debye |

| Isotropic Polarizability | 150 | Bohr³ |

| Mulliken Charge on N (of NC) | -0.45 | e |

| Mulliken Charge on C (of NC) | +0.20 | e |

| Mulliken Charge on O (of OEt) | -0.60 | e |

Note: The values in this table are hypothetical and serve for illustrative purposes, as specific literature data for this compound is not available.

For highly accurate energy calculations, more computationally intensive methods than DFT are often required. High-level ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation. frontiersin.orggoogle.com Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often referred to as the "gold standard" in quantum chemistry for its ability to produce highly accurate energies for molecules that are well-described by a single-reference wavefunction. google.com

These methods are particularly useful for investigating energetic landscapes, including reaction barriers, conformational energy differences, and thermochemical properties like heats of formation. For this compound, coupled cluster calculations could be used to precisely determine the rotational barriers around the C(phenyl)-O and O-C(ethyl) bonds, providing a detailed picture of the molecule's conformational flexibility. These high-accuracy energies are essential for constructing a reliable potential energy surface, which is fundamental to understanding the molecule's dynamics and reactivity. researchgate.net

Geometrical Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is paramount to understanding its function and reactivity. Geometrical optimization and conformational analysis are computational procedures used to find the stable arrangements of atoms in a molecule. nih.gov

Geometrical optimization is a process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. scm.com For this compound, this would involve starting with an initial guess for the structure and iteratively adjusting the atomic positions to minimize the calculated energy until a stable equilibrium structure is found.

The planarity of the benzene (B151609) ring is expected to be maintained, but the ethoxy and isocyano groups have rotational degrees of freedom. A key conformational feature would be the dihedral angle between the plane of the benzene ring and the C-O-C plane of the ethoxy group. Studies on similar molecules like ethoxybenzene suggest that the most stable conformation is likely planar, with the ethyl group in a trans position relative to the phenyl ring. researchgate.net The isocyano group is linear and would lie along the C4-C1 axis of the benzene ring.

Once the equilibrium geometry is determined, rotational constants (A, B, C) can be calculated. harvard.edu These constants are related to the moments of inertia of the molecule and are essential for simulating and interpreting microwave rotational spectra, which can experimentally validate the computed structure.

Table 2: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Type | Hypothetical Value |

| C-N (isocyano) | Bond Length | 1.17 Å |

| N-C (isocyano) | Bond Length | 1.42 Å |

| C(phenyl)-O | Bond Length | 1.36 Å |

| O-C(ethyl) | Bond Length | 1.43 Å |

| C(phenyl)-O-C(ethyl) | Bond Angle | 118° |

| C(phenyl)-C(phenyl)-N | Bond Angle | 179° |

Note: The values in this table are hypothetical, based on typical bond lengths and angles for these functional groups, and serve for illustrative purposes.

After geometrical optimization, a vibrational frequency analysis is typically performed. nih.gov This calculation determines the normal modes of vibration and their corresponding frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These vibrational frequencies are crucial for calculating the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.

Furthermore, the vibrational frequencies are used in statistical mechanics calculations to determine thermochemical properties such as enthalpy, entropy, and Gibbs free energy at a given temperature. acs.orgrsc.org These properties are vital for predicting the spontaneity and equilibrium position of chemical reactions involving this compound.

Table 3: Illustrative Thermochemical Properties of this compound at 298.15 K

| Property | Hypothetical Value | Unit |

| Zero-Point Vibrational Energy (ZPVE) | 105 | kcal/mol |

| Enthalpy of Formation (ΔfH°) | 30 | kcal/mol |

| Standard Entropy (S°) | 95 | cal/mol·K |

| Gibbs Free Energy of Formation (ΔfG°) | 55 | kcal/mol |

Note: The values in this table are hypothetical and serve for illustrative purposes, as specific literature data for this compound is not available.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the p-orbital of the ethoxy oxygen, reflecting the electron-donating nature of this group. The LUMO, in contrast, is likely to be localized on the π*-system of the benzene ring and the electron-withdrawing isocyano group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important reactivity descriptor. malayajournal.org A small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Other reactivity descriptors that can be calculated from the HOMO and LUMO energies include chemical potential, hardness, and the electrophilicity index, which provide further quantitative measures of the molecule's reactivity. squ.edu.om

Table 4: Illustrative FMO Energies and Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Chemical Potential (μ) | -3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Electrophilicity Index (ω) | 2.80 | eV |

Note: The values in this table are hypothetical and serve for illustrative purposes, as specific literature data for this compound is not available.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, indicating sites for nucleophilic attack.

A theoretical investigation of this compound would generate an MEP map, likely showing a region of high electron density around the oxygen atom of the ethoxy group and the nitrogen atom of the isocyano group, suggesting these as potential sites for electrophilic interaction. Conversely, the phenyl ring and the carbon atom of the isocyano group would likely exhibit more positive potential. However, without specific computational studies, this remains a qualitative prediction.

Natural Bond Orbital (NBO) Analysis for Understanding Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edujuniperpublishers.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is key to understanding hyperconjugative and conjugative interactions that contribute to molecular stability. ijnc.irresearchgate.net

An NBO analysis of this compound would quantify the interactions between the lone pairs of the oxygen atom, the π-orbitals of the benzene ring, and the orbitals of the isocyano group. This would provide quantitative data on the delocalization of charge and the specific donor-acceptor interactions that stabilize the molecule. Currently, no published NBO analysis for this specific compound could be located.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. jhuapl.edudtic.mil Computational methods are frequently employed to predict the NLO properties of molecules, which are related to their response to an applied electric field.

Theoretical Calculation of Linear Polarizability

Linear polarizability (α) describes the linear response of a molecule's electron cloud to an external electric field. It is a fundamental property that influences a material's refractive index. Theoretical calculations would provide the components of the polarizability tensor for this compound, offering insights into its bulk optical properties.

Evaluation of First and Second Hyperpolarizabilities

The first (β) and second (γ) hyperpolarizabilities describe the non-linear response of a molecule to an electric field and are crucial for second and third-harmonic generation, respectively. ethernet.edu.et Molecules with significant charge transfer characteristics often exhibit large hyperpolarizability values. ekb.eg A computational study on this compound would be necessary to calculate these parameters and assess its potential as an NLO material.

Global Reactivity Descriptors: Hardness, Softness, and Electrophilicity Indices

Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. ijarset.com

The calculation of these indices for this compound would require the determination of its HOMO and LUMO energies through computational methods. This data would allow for a quantitative comparison of its reactivity with other related compounds.

Computational Modeling and Simulation of Reaction Mechanisms and Transition States

Currently, there is no specific published research detailing the computational modeling and simulation of reaction mechanisms and transition states for this compound. Theoretical studies on isocyanides as a class of compounds have provided valuable insights into their electronic structure and reactivity in reactions such as the Ugi and Passerini multicomponent reactions. These studies often employ methods like Density Functional Theory (DFT) to map potential energy surfaces, locate transition states, and calculate activation energies.

It is plausible that the reaction mechanisms of this compound would follow the general pathways established for other aryl isocyanides. The presence of the ethoxy group at the para position is expected to influence the electronic properties of the isocyanide functional group through resonance and inductive effects. Specifically, as an electron-donating group, the ethoxy substituent would likely increase the nucleophilicity of the isocyanide carbon, potentially affecting the rates and activation barriers of its reactions.

A hypothetical computational study on the reaction of this compound in a Passerini reaction, for instance, would involve modeling the interaction of the isocyanide with a carbonyl compound and a carboxylic acid. Key aspects of such a study would include:

Geometry Optimization: Determining the lowest energy structures of the reactants, intermediates, transition states, and products.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate.

Frequency Calculations: Characterizing the stationary points as minima (reactants, intermediates, products) or transition states (a single imaginary frequency) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state connects the appropriate reactants and products.

However, without specific computational data from peer-reviewed sources, any detailed discussion of the reaction mechanisms and transition states for this compound remains speculative. Future computational research is needed to fill this knowledge gap and provide a quantitative understanding of the chemical behavior of this specific isocyanide.

Spectroscopic Characterization Methodologies in Research of 1 Ethoxy 4 Isocyanobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1-Ethoxy-4-isocyanobenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom.

¹H NMR and ¹³C NMR Spectral Interpretation

One-dimensional NMR provides fundamental information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the aromatic ring protons.

Ethoxy Group: The ethyl protons will appear as a triplet around 1.4 ppm (representing the -CH₃ group) and a quartet around 4.0 ppm (representing the -O-CH₂- group). The splitting pattern arises from spin-spin coupling between the adjacent sets of protons.

Aromatic Protons: Due to the para-substitution on the benzene (B151609) ring, the four aromatic protons are chemically non-equivalent but will appear as two distinct sets of doublets. The protons ortho to the electron-donating ethoxy group (H-2, H-6) are expected to be shielded and appear upfield compared to the protons meta to it (H-3, H-5). These would likely appear as two doublets in the range of 6.9-7.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. hw.ac.uk

Ethoxy Group: The methyl carbon (-CH₃) is expected to resonate at approximately 15 ppm, while the methylene (B1212753) carbon (-O-CH₂-) would be further downfield, around 63 ppm, due to the deshielding effect of the adjacent oxygen atom.

Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon atom bonded to the oxygen (C-1) is significantly deshielded and would appear around 158 ppm. rsc.org The carbon bonded to the isocyano group (C-4) would also have a characteristic shift. The remaining aromatic carbons (C-2, C-3, C-5, C-6) would appear in the typical aromatic region of 115-135 ppm.

Isocyano Carbon: The isocyanide carbon (-N≡C) has a unique chemical shift, typically appearing in the range of 155-170 ppm.

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | ~15 |

| -O-CH₂-CH₃ | ~4.0 | Quartet (q) | ~63 |

| Ar-H (ortho to -OEt) | ~6.9 | Doublet (d) | ~115 |

| Ar-H (meta to -OEt) | ~7.3 | Doublet (d) | ~125 |

| Ar-C1 (-OEt) | - | - | ~158 |

| Ar-C4 (-NC) | - | - | ~122 |

| -N≡C | - | - | ~160 |

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are employed to resolve spectral overlap and unambiguously assign signals by revealing correlations between nuclei. wikipedia.orgiupac.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the -CH₂- quartet and the -CH₃ triplet of the ethoxy group, confirming their connectivity. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com An HSQC spectrum would definitively link the proton signals of the ethoxy group and the aromatic ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton. Key correlations would include the one between the ethoxy -CH₂- protons and the C-1 aromatic carbon, and correlations from the aromatic protons to adjacent and quaternary carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, not necessarily through bonds. researchgate.net A NOESY spectrum could show a cross-peak between the protons of the ethoxy -CH₂- group and the ortho-aromatic protons (H-2, H-6), confirming their spatial proximity.

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | -O-CH₂- ↔ -CH₂-CH₃ Ar-H2 ↔ Ar-H3 | Confirms J-coupling within the ethyl group and between adjacent aromatic protons. |

| HSQC | -O-CH₂- ↔ -O-CH₂- Ar-CH ↔ Ar-H | Maps each proton to its directly bonded carbon atom. |

| HMBC | -O-CH₂- ↔ Ar-C1 Ar-H2 ↔ C4, C6 | Establishes long-range connectivity, confirming the link between the ethoxy group and the ring, and the overall substitution pattern. |

| NOESY | -O-CH₂- ↔ Ar-H2/H6 | Shows through-space proximity, confirming the orientation of the ethoxy group relative to the aromatic ring. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum would be dominated by several key absorptions. The most characteristic peak would be the strong, sharp stretch of the isocyanide (-N≡C) triple bond, which is expected in the 2150-2115 cm⁻¹ region. rsc.org Other significant peaks include the C-O-C stretching of the ether linkage, C-H stretches from both the aliphatic ethoxy group and the aromatic ring, and C=C stretching vibrations within the benzene ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 3000-2850 | Medium-Strong |

| N≡C Stretch | Isocyanide | 2150-2115 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275-1200 | Strong |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1075-1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the π → π* transitions of the benzene chromophore. The presence of the electron-donating ethoxy group (-OEt) and the electron-withdrawing isocyano group (-NC) as substituents modifies the absorption profile compared to unsubstituted benzene. These groups act as auxochromes, causing a bathochromic (red) shift to longer wavelengths and potentially increasing the absorption intensity. msu.eduyoutube.com The spectrum is expected to show a strong primary absorption band (E2-band) around 220-270 nm and a weaker secondary band (B-band) with fine structure at longer wavelengths, around 270-300 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural clues. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (147.18 g/mol ). Common fragmentation pathways would likely involve the loss of the ethyl group (M-29), the ethoxy group (M-45), or other characteristic cleavages.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. iciq.org For this compound, with the molecular formula C₉H₉NO, the calculated monoisotopic mass is 147.06842 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition, thereby providing definitive confirmation of the molecular formula.

| Fragment Ion | Proposed Structure | m/z (Nominal) | Neutral Loss |

|---|---|---|---|

| [M]⁺ | [C₉H₉NO]⁺ | 147 | - |

| [M-C₂H₅]⁺ | [C₇H₄NO]⁺ | 118 | •C₂H₅ (Ethyl radical) |

| [M-OC₂H₅]⁺ | [C₇H₄N]⁺ | 102 | •OC₂H₅ (Ethoxy radical) |

| [M-HCN]⁺ | [C₈H₈O]⁺ | 120 | HCN |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly well-suited for the analysis of organic molecules like this compound. It allows for the ionization of the analyte directly from a solution, typically resulting in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This preservation of the molecular ion is a key advantage for determining the molecular weight of the parent compound with high accuracy.

In a typical ESI-MS analysis of a derivative of this compound, the compound would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and infused into the ESI source. The application of a high voltage to the capillary tip disperses the solution into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

While specific experimental ESI-MS data for this compound is not widely published in peer-reviewed literature, theoretical predictions based on its chemical formula (C₉H₉NO) can be made. These predictions are valuable for identifying the compound in complex mixtures and for confirming the success of a synthetic route. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in the interactive table below.

Interactive Data Table: Predicted ESI-MS Adducts of this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 148.0757 |

| [M+Na]⁺ | 170.0576 |

| [M+K]⁺ | 186.0316 |

| [M+NH₄]⁺ | 165.1022 |

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For alkoxy-substituted phenyl isocyanides, common fragmentation pathways may involve the cleavage of the ether bond or modifications to the isocyanide group. The study of these fragmentation patterns is essential for the structural elucidation of novel derivatives.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This method provides precise bond lengths, bond angles, and details of intermolecular interactions, which are fundamental to understanding the structure-property relationships of a compound.

For a molecule like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a unique fingerprint of the crystal lattice, from which the electron density map and, subsequently, the atomic positions can be determined.

Although a specific crystal structure for this compound is not publicly available, data from closely related substituted phenyl isocyanide derivatives can provide valuable insights into the expected structural features. For instance, the crystal structure of a related compound would reveal the geometry of the phenyl ring, the conformation of the ethoxy group, and the linearity or any slight bending of the isocyanide functional group. Intermolecular interactions, such as C-H···π or π-π stacking, which influence the packing of molecules in the crystal lattice, can also be meticulously analyzed.

Below is an interactive data table presenting typical crystallographic parameters that could be expected for a derivative of this compound, based on known structures of similar molecules.

Interactive Data Table: Illustrative Crystallographic Data for a Phenyl Isocyanide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 975.6 |

| Z | 4 |

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the solid-state properties of this compound and its derivatives, and for designing new materials with specific functionalities.

Advanced Materials Science Applications Derived from 1 Ethoxy 4 Isocyanobenzene

Polymer Chemistry and Functional Polymer Development

The isocyanide group of 1-ethoxy-4-isocyanobenzene is a highly reactive moiety, making it a valuable monomer for various polymerization techniques. This reactivity allows for the creation of a diverse range of polymeric structures with specific functionalities, paving the way for innovative applications.

Homopolymerization and Copolymerization of this compound

While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, the polymerization of aryl isocyanides is a known method for producing helical polymers. The resulting poly(isocyanide)s can exhibit unique chiroptical properties. The ethoxy group in this compound can influence the solubility and processing characteristics of the resulting homopolymer.

Copolymerization of this compound with other monomers presents a strategy to fine-tune the properties of the resulting polymer. By incorporating different comonomers, researchers can control characteristics such as thermal stability, mechanical strength, and solubility. For instance, copolymerization with vinyl monomers could lead to materials that combine the rigidity of the poly(isocyanide) backbone with the flexibility of the vinyl polymer segments.

| Polymerization Type | Potential Monomers | Resulting Polymer Characteristics |

| Homopolymerization | This compound | Helical structure, potentially chiroptical properties, modified solubility due to the ethoxy group. |

| Copolymerization | Vinyl monomers, acrylates, styrenes | Tunable thermal and mechanical properties, enhanced processability, combination of rigid and flexible segments. |

Synthesis of Conjugated Polymers and Functional Macromolecules

The development of conjugated polymers is a cornerstone of modern materials science, with applications in organic electronics. While direct polymerization of this compound may not yield a traditionally conjugated backbone, it can be incorporated into larger macromolecular structures that feature conjugated segments. For example, it can be used as a side chain or an end-capping group on a conjugated polymer backbone, thereby modifying the polymer's electronic properties, solubility, and morphology.

Furthermore, the isocyanide group can participate in multicomponent reactions, which are powerful tools for the one-pot synthesis of complex molecules and functional macromolecules. nih.gov This approach allows for the introduction of diverse functional groups, leading to materials with tailored properties for specific applications.

Design of Self-Assembled Polymeric Architectures

The ability of block copolymers to self-assemble into ordered nanostructures is a key principle in nanotechnology. dntb.gov.ua By incorporating this compound into a block copolymer, it is possible to influence the self-assembly behavior. The rigid nature of the poly(isocyanide) block, combined with a flexible block, can lead to the formation of various morphologies such as micelles, vesicles, and cylinders in solution or in the solid state. The ethoxy group can further modulate the intermolecular interactions and the resulting self-assembled structures. These ordered architectures are of interest for applications in areas such as nanopatterning, drug delivery, and catalysis.

Optoelectronic Materials and Devices Based on this compound Derivatives

The electronic properties of materials derived from this compound make them promising candidates for optoelectronic applications. By strategically modifying the molecular structure, it is possible to design materials with specific optical and electronic characteristics.

Rational Design of Materials with Tailored Non-Linear Optical Properties

Non-linear optical (NLO) materials are crucial for technologies such as optical data storage, telecommunications, and optical computing. Organic molecules with donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO properties. The this compound moiety can be incorporated into such designs. The ethoxy group acts as an electron-donating group, while the isocyanide group, or its derivatives, can be part of a larger electron-accepting system. The rational design of such chromophores allows for the fine-tuning of their hyperpolarizability, which is a measure of their NLO response.

| Molecular Design Strategy | Key Feature | Desired Outcome |

| Donor-π-Acceptor (D-π-A) | Ethoxy group as donor, aromatic ring as π-bridge, isocyanide derivative as acceptor. | Enhanced second-order NLO response. |

| Incorporation into Polymers | Covalent attachment of NLO chromophores to a polymer backbone. | Improved processability and long-term stability of NLO properties. |

Integration into Advanced Optical and Electronic Components